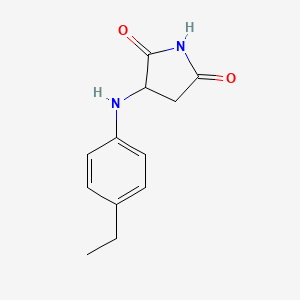

3-(4-Ethylanilino)pyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-8-3-5-9(6-4-8)13-10-7-11(15)14-12(10)16/h3-6,10,13H,2,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAJXFRABJGARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Ethylanilino Pyrrolidine 2,5 Dione and Its Analogues

Classical and Modernized Synthetic Routes to Pyrrolidine-2,5-diones

The construction of the pyrrolidine-2,5-dione ring can be achieved through several established and modern synthetic methodologies. These approaches offer pathways to a diverse range of substituted succinimides.

Cyclocondensation Reactions of Dicarboxylic Acids and Anhydrides with Amines

One of the most direct and classical methods for synthesizing N-substituted pyrrolidine-2,5-diones involves the cyclocondensation of succinic acid or its anhydride (B1165640) with primary amines. nih.govresearchgate.net This reaction typically proceeds in two steps: the initial formation of a succinamic acid intermediate, followed by cyclodehydration to yield the target imide. mdpi.com

The reaction can be carried out by heating the reactants together, often in a suitable solvent like toluene (B28343) or acetic acid. ijcps.orgnih.gov Various dehydrating agents, such as acetic anhydride or acetyl chloride, can facilitate the cyclization of the amic acid intermediate, although these methods can sometimes lead to byproducts. researchgate.netmdpi.com Green chemistry approaches have also been developed, utilizing solvent-free conditions or hot water to promote the reaction. researchgate.net For instance, N-substituted succinimides have been synthesized in high yields by reacting succinic acid and primary amines in hot water. researchgate.net Another efficient method involves the use of a catalytic amount of zinc in acetic acid for a one-pot synthesis from succinic anhydride and various amines. ijcps.org

| Reactants | Conditions | Product | Yield | Reference |

| Succinic anhydride, 4-methylaniline | Toluene, stir 1h, then heat | N-(4-methylphenyl)succinimide | Not specified | nih.gov |

| Succinic anhydride, Aromatic amines | Acetic acid, Zinc, 1.5h | N-Aryl succinimides | 82-87% | ijcps.org |

| Succinic anhydride, Primary amines | Hot water | N-Substituted succinimides | High | researchgate.net |

This table presents examples of cyclocondensation reactions for the synthesis of N-substituted pyrrolidine-2,5-diones.

Michael Addition Reactions for Substituted Pyrrolidine-2,5-dione Formation

The Michael addition reaction is a powerful tool for the formation of substituted pyrrolidine-2,5-diones, offering a route to introduce substituents at the C3 and C4 positions of the ring. researchgate.net This conjugate addition typically involves the reaction of a nucleophile with a maleimide (B117702) derivative, which acts as the Michael acceptor. rsc.org The succinimide (B58015) moiety is present in numerous clinical drug candidates, making this synthetic route particularly valuable. nih.gov

A variety of carbon and heteroatom nucleophiles can be employed in this reaction. researchgate.net For example, the organocatalytic enantioselective conjugate addition of aldehydes and ketones to N-substituted maleimides has been extensively studied to produce chiral succinimides. rsc.orgnih.gov Chiral primary amines have been used as organocatalysts to facilitate the enantioselective Michael addition of aldehydes to N-substituted maleimides, yielding enantioenriched adducts with high yields. nih.gov The reaction proceeds through the formation of a transient enamine with the aldehyde, which then attacks the maleimide. nih.gov Theoretical studies have been conducted to understand the mechanism of Michael additions of amines to maleimides, indicating the importance of proton transfer in the reaction pathway. cmu.edu

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Enantiomeric Excess (ee) | Reference |

| N-phenylmaleimide | Isobutyraldehyde | Chiral primary amine-salicylamide, Toluene, rt, 2 days | (R)-3-(1-formyl-1-methylethyl)-1-phenylpyrrolidine-2,5-dione | 94% | nih.gov |

| N-substituted maleimides | Aldehydes/Ketones | Amino acids | Chiral succinimides | High | rsc.org |

| Maleimides | 1,3-Diketones | Dihydroquinine Base, Brine | N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione | Not specified | buchler-gmbh.com |

This table illustrates the application of Michael addition reactions in the synthesis of substituted pyrrolidine-2,5-diones.

Strategies for Incorporating the N-Aryl Moiety, including the 4-Ethylanilino Group

The incorporation of an N-aryl moiety, such as the 4-ethylanilino group, is readily achieved through the cyclocondensation reaction described in section 2.1.1, using the corresponding aromatic amine. For the synthesis of N-(4-ethylphenyl)pyrrolidine-2,5-dione, 4-ethylaniline (B1216643) would be reacted with succinic anhydride or succinic acid. ijcps.orgucl.ac.be

The general procedure involves dissolving the aromatic amine in a suitable solvent, followed by the addition of succinic anhydride. ijcps.orgnih.gov The resulting N-arylsuccinamic acid intermediate can then be cyclized, often by heating, to form the N-arylsuccinimide. nih.gov For example, N-(4-alkylphenyl)maleimides have been synthesized, which are structurally similar to the target compound, demonstrating the feasibility of this approach for a range of alkyl-substituted anilines. ucl.ac.be A one-pot method using zinc and acetic acid has proven effective for synthesizing various 1-(4-substitutedphenyl)pyrrolidine-2,5-diones with good yields. ijcps.org More advanced methods for N-arylation, such as the Buchwald-Hartwig reaction, have also been reviewed as potential strategies for forming N-aryl pyrrolidines, which could be applicable to pyrrolidine-2,5-diones. nih.gov

| Aniline (B41778) Derivative | Reagent | Conditions | Product | Yield | Reference |

| 4-Ethylaniline | Succinic anhydride | Method A (not specified in detail) | 1-(4-Ethylphenyl)maleimide | 89% | ucl.ac.be |

| 4-Chloroaniline | Succinic anhydride | Acetic acid, Zinc | N-(4-Chlorophenyl)succinimide | 82% | ijcps.org |

| 4-Bromoaniline | Succinic anhydride | Acetic acid, Zinc | N-(4-Bromophenyl)succinimide | 85% | ijcps.org |

| 4-Methoxyaniline | Succinic anhydride | Acetic acid, Zinc | N-(4-Methoxyphenyl)succinimide | 85% | ijcps.org |

This table provides examples of synthetic strategies for incorporating N-aryl moieties into the pyrrolidine-2,5-dione structure.

Advanced Functionalization and Derivatization Strategies

Beyond the initial synthesis of the pyrrolidine-2,5-dione ring, further modifications can be made to introduce diverse functionalities and create complex molecular architectures.

Regioselective Modifications at the Pyrrolidine (B122466) Ring and N-Substituent

Regioselective functionalization of the pyrrolidine-2,5-dione scaffold allows for the precise introduction of substituents at specific positions. The C3 and C4 positions of the succinimide ring are common targets for modification, often achieved through reactions of substituted succinic anhydrides or through post-synthesis modifications. Structure-activity relationship studies have shown that substituents at the C3 position of the pyrrolidine-2,5-dione ring can significantly influence biological activity. nih.gov

The N-substituent can also be readily varied by choosing the appropriate primary amine in the initial synthesis. ijcps.org Furthermore, modifications to the N-aryl group can be performed post-synthesis, although this is less common than incorporating the desired functionality from the start. For instance, if the N-aryl group contains a reactive handle, it could be used for further chemical transformations. The synthesis of a diverse library of 1,3-disubstituted pyrrolidine-2,5-diones has been reported, highlighting the ability to systematically vary substituents at both the nitrogen and the C3 position of the ring. nih.gov

Development of Hybrid Molecular Architectures Incorporating Pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione scaffold is a valuable building block for the development of hybrid molecules, where it is combined with other pharmacologically active fragments to create new chemical entities with potentially enhanced or novel biological activities. nih.govresearchgate.netresearchgate.net This fragment-based approach is particularly prominent in the design of new anticonvulsant agents. researchgate.net

Researchers have designed and synthesized hybrid compounds that merge the pyrrolidine-2,5-dione core with chemical fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. nih.govresearchgate.net This hybridization has resulted in molecules with a broad spectrum of anticonvulsant activity. nih.govresearchgate.net For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and evaluated for their anticancer activity. nih.gov Similarly, hybrids incorporating a thiophene (B33073) ring have been designed as anticonvulsant and antinociceptive agents. nih.gov This strategy of molecular hybridization underscores the versatility of the pyrrolidine-2,5-dione scaffold in drug discovery. researchgate.net

Green Chemistry Approaches in Pyrrolidine-2,5-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolidine-2,5-dione derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and atom-economical reactions.

One notable green approach involves the dehydrogenative coupling of diols and amines catalyzed by a manganese pincer complex, which produces hydrogen gas as the only byproduct, making the process highly atom-economical. organic-chemistry.org Another strategy employs a one-pot synthesis using zinc and acetic acid, which are inexpensive and readily available reagents, under mild conditions. ijcps.org This method is considered environmentally friendly, especially as it avoids the use of corrosive and sulfur-containing reagents like sulfuric acid. ijcps.org

Microwave irradiation has also been utilized as a green energy source. A solvent-free procedure for preparing imides from anhydrides uses a tantalum pentachloride-silica gel Lewis acid catalyst under microwave irradiation, offering advantages such as reduced reaction times and the elimination of volatile organic solvents. organic-chemistry.org Furthermore, visible light has been used to promote the metal- and oxidant-free stereoselective synthesis of functionalized succinimides in an eco-friendly solvent, PEG-400. rsc.org This method is operationally simple and proceeds via a radical cascade iodo-sulfonylation of aza-1,6-enynes in an atom-economical manner. rsc.org

The use of water or ethanol-water mixtures as a solvent system is another hallmark of green synthetic methods for pyrrolidine derivatives. rsc.org These solvent systems reduce the reliance on hazardous organic solvents. For instance, a one-pot, three-component domino reaction for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed under catalyst-free conditions at room temperature in an ethanol-water mixture. rsc.org

Table 1: Overview of Green Chemistry Approaches in Pyrrolidine-2,5-dione Synthesis

| Approach | Key Features | Catalyst/Reagent | Solvent | Energy Source | Ref. |

|---|---|---|---|---|---|

| Dehydrogenative Coupling | Atom-economical, H₂ as sole byproduct | Manganese pincer complex | Not specified | Not specified | organic-chemistry.org |

| One-Pot Synthesis | Inexpensive reagents, mild conditions | Zinc, Acetic Acid | Acetic Acid | Conventional Heating | ijcps.org |

| Solvent-Free Synthesis | Reduced waste, faster reaction | TaCl₅-silica gel | None | Microwave Irradiation | organic-chemistry.org |

| Photocatalysis | Metal- and oxidant-free, stereoselective | Visible Light | PEG-400 | Visible Light | rsc.org |

| Domino Reaction | Catalyst-free, room temperature | None | Ethanol-Water | Ambient | rsc.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of pyrrolidine-2,5-diones is crucial for optimizing reaction conditions and developing new synthetic routes. Several key transformations have been the subject of mechanistic studies.

The formation of the succinimide ring often proceeds through the dehydrative condensation of a succinic anhydride with an amine to form a succinamic acid intermediate, followed by cyclization. ijcps.org The cyclization step can be facilitated by various reagents such as acetic anhydride with sodium acetate. ijcps.org

A common reaction involving the maleimide core, which is structurally related to pyrrolidine-2,5-dione, is the Michael addition. The thiol-maleimide reaction, for instance, proceeds via a Michael addition mechanism where a thiol group attacks the electron-deficient double bond of the maleimide, forming a stable thioether linkage. bachem.comaxispharm.com This reaction is highly efficient and chemoselective for thiols at a neutral pH. axispharm.com

Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into reaction pathways. For example, the reaction mechanism between a 3-pyrrolin-2-one derivative and an aliphatic amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) has been elucidated. beilstein-journals.org These studies have shown that the reaction proceeds favorably through a pathway with the lowest activation energy, and that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

The mechanism for the formation of functionalized maleic anhydrides, precursors to maleimides, has also been proposed. It can involve a Michael addition of a carbanion to maleic anhydride, followed by a sequence of reactions including β-elimination, ring opening, and decarboxylation. nih.gov

Table 2: Mechanistic Aspects of Key Transformations

| Transformation | Intermediate(s) | Key Mechanistic Step(s) | Method of Investigation | Ref. |

|---|---|---|---|---|

| Succinimide Formation | Succinamic acid | Dehydrative condensation, Cyclization | Traditional Synthetic Studies | ijcps.org |

| Thiol-Maleimide Reaction | Thioether adduct | Michael Addition | Kinetic and Spectroscopic Studies | bachem.comaxispharm.com |

| Pyrrolidine-2,3-dione Formation | Iminium species | Nucleophilic attack, Cyclization | DFT Computational Studies | beilstein-journals.org |

| Functionalized Maleic Anhydride Synthesis | Carbanion adduct | Michael Addition, β-elimination, Decarboxylation | Proposed based on experimental outcomes | nih.gov |

Preclinical Pharmacological and Biological Characterization of N Aryl Pyrrolidine 2,5 Dione Derivatives

In Vitro and In Vivo (Animal Model) Biological Activity Profiling

The N-aryl pyrrolidine-2,5-dione scaffold, a core component of the compound 3-(4-Ethylanilino)pyrrolidine-2,5-dione, has been a subject of extensive preclinical research due to its versatile pharmacological potential. This class of compounds has demonstrated a wide range of biological activities, which are explored in the following sections.

Anticonvulsant Efficacy in Experimental Seizure Models (e.g., MES, scPTZ, 6 Hz tests)

The pyrrolidine-2,5-dione ring is recognized as a key pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov Derivatives of this structure have been widely evaluated in established animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz psychomotor seizure tests. These models represent different types of seizures, with the MES test indicating efficacy against generalized tonic-clonic seizures, the scPTZ test suggesting activity against myoclonic seizures, and the 6 Hz test identifying compounds effective against therapy-resistant partial seizures.

Numerous studies have revealed that N-aryl pyrrolidine-2,5-dione derivatives exhibit significant anticonvulsant properties. nih.gov For instance, certain hybrid molecules incorporating the pyrrolidine-2,5-dione core have shown broad-spectrum activity in both the MES and 6 Hz seizure models. nih.govmdpi.com Modifications at the 3-position of the pyrrolidine-2,5-dione ring, as well as the nature of the N-aryl substituent, have been shown to significantly influence the anticonvulsant profile. nih.gov Some derivatives have demonstrated more beneficial ED₅₀ values and protective indices than reference drugs like valproic acid in MES and 6 Hz tests. mdpi.com The mechanism of action for many of these compounds is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com

| Compound Derivative | MES Test Activity | scPTZ Test Activity | 6 Hz Test Activity | Reference |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | ED₅₀ = 68.30 mg/kg | Not Active | ED₅₀ = 28.20 mg/kg (32 mA) | mdpi.com |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | ED₅₀ = 62.14 mg/kg | Active (prolonged latency) | ED₅₀ = 75.59 mg/kg | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Derivative 30 | ED₅₀ = 45.6 mg/kg | Not Reported | ED₅₀ = 39.5 mg/kg (32 mA) | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide Derivative 14 | ED₅₀ = 49.6 mg/kg | ED₅₀ = 67.4 mg/kg | ED₅₀ = 31.3 mg/kg (32 mA) | mdpi.comnih.gov |

Antineoplastic and Antiproliferative Activity against Cancer Cell Lines

Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their potential as anticancer agents. uobasrah.edu.iq Research has demonstrated that these compounds can exhibit cytotoxic and antiproliferative effects against a variety of human cancer cell lines. uobasrah.edu.iqbiointerfaceresearch.com For example, certain novel succinimide-maleimide derivatives have shown potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range. uobasrah.edu.iq The mechanism of action often involves the induction of apoptosis. uobasrah.edu.iq

Studies on polysubstituted pyrrolidines have identified derivatives with strong proliferation inhibitory effects toward multiple cancer cell lines, including HCT116 (colorectal carcinoma) and HL60 (leukemia) cells. researchgate.net The antiproliferative activity is influenced by the nature and position of substituents on the aryl ring. Furthermore, some indole-based pyrrolidine-2,5-dione derivatives have shown significant anti-proliferative activity against A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC), suggesting potential anti-angiogenic effects. waocp.org

| Compound Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Succinimide-Maleimide Derivative 5i | MCF-7 (Breast) | 1.496 | uobasrah.edu.iq |

| Succinimide-Maleimide Derivative 5l | MCF-7 (Breast) | 1.831 | uobasrah.edu.iq |

| Polysubstituted Pyrrolidine (B122466) with CF₃ group 35a | Various (10 lines) | 2.9 - 16 | researchgate.net |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | waocp.org |

Anti-inflammatory and Analgesic Potentials (e.g., COX/LOX Inhibition, Pain Models)

The pyrrolidine-2,5-dione framework is present in compounds designed as multi-target anti-inflammatory agents. nih.gov These derivatives have been evaluated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govlatamjpharm.org Dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov Certain N-substituted pyrrolidine-2,5-dione derivatives have demonstrated potent COX-2 inhibition with high selectivity over COX-1. nih.gov

In addition to enzymatic inhibition, these compounds have shown efficacy in in vivo models of inflammation, such as the carrageenan-induced paw edema test. nih.govmdpi.com The analgesic potential has also been explored in various pain models, including the formalin test for tonic pain and models of neuropathic pain. nih.govmdpi.com Some derivatives that are effective as anticonvulsants also show significant antinociceptive activity, highlighting the overlap in mechanisms for treating epilepsy and certain types of pain. nih.govresearchgate.net

| Compound Derivative | Assay/Model | Result | Reference |

|---|---|---|---|

| Aryl Carbonyl Derivative 13e | COX-2 Inhibition | IC₅₀ = 0.98 µM | nih.gov |

| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 Inhibition | 78.08% inhibition at 1000 µg/mL | latamjpharm.org |

| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX Inhibition | 71.66% inhibition at 1000 µg/mL | latamjpharm.org |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Derivative 30 | Formalin Pain Model | Effective | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide Derivative 14 | Oxaliplatin-induced Neuropathic Pain | Effective | mdpi.comnih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antimycobacterial)

Pyrrolidine-2,5-dione derivatives are recognized as important structural units for compounds possessing antimicrobial functions. nih.gov Various synthesized derivatives have been screened against a panel of bacterial and fungal species. researchgate.netresearchgate.net Studies have shown that these compounds can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. uobasrah.edu.iqnih.gov

For instance, N-arylsuccinimide derivatives fused to other cyclic systems have displayed moderate antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) varying based on the microbial species. researchgate.netresearchgate.net The introduction of specific functional groups, such as an azo bridge, has been shown to enhance antibacterial activity against certain strains like Staphylococcus aureus and Vibrio cholerae. researchgate.net Other studies have identified succinimide (B58015) derivatives with promising MIC values against Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq While antibacterial and antifungal activities are well-documented, reports on the antimycobacterial potential of this specific class of compounds are less common in the reviewed literature.

| Compound Derivative | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Fused N-arylsuccinimide 5 | Various Bacteria & Fungi | 32 - 128 | researchgate.netresearchgate.net |

| Azo Derivative 8 | Various Bacteria & Fungi | 16 - 256 | researchgate.netresearchgate.net |

| Succinimide-Maleimide Derivative 5a | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide-Maleimide Derivative 5a | Candida albicans | 0.125 µM | uobasrah.edu.iq |

Antidiabetic Activity (e.g., α-Glucosidase, α-Amylase, DPP-4 Inhibition)

The pyrrolidine scaffold is a key feature in many compounds developed as antidiabetic agents. researchgate.net Derivatives of this class have shown potential as inhibitors of crucial enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes can slow the digestion and absorption of carbohydrates, leading to better glycemic control. nih.gov

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit noteworthy inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing IC₅₀ values in the microgram per milliliter range. nih.gov The structure-activity relationship suggests that substituents on the aryl ring significantly influence the inhibitory potency. nih.gov Beyond carbohydrate-metabolizing enzymes, the pyrrolidine core is also central to the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a modern class of oral antidiabetic drugs. researchgate.netsemanticscholar.org

| Compound Derivative | Enzyme Target | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| 4-methoxy analogue 3g | α-Amylase | 26.24 | nih.gov |

| 4-methoxy analogue 3g | α-Glucosidase | 18.04 | nih.gov |

| Pyrrolidine Derivative 3a | α-Amylase | 36.32 | nih.gov |

| Pyrrolidine Derivative 3f | α-Glucosidase | 27.51 | nih.gov |

Antioxidant Capacity and Free Radical Scavenging Properties

The investigation of antioxidant properties is a key component in the preclinical evaluation of new therapeutic agents, as oxidative stress is implicated in numerous pathologies. Certain ketone derivatives of succinimide, which features the pyrrolidine-2,5-dione core, have been synthesized and evaluated for their antioxidant potential. nih.gov

These compounds have been tested in standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Results have indicated that some derivatives possess high inhibitory activity, with IC₅₀ values demonstrating potent free radical scavenging capabilities when compared to standard antioxidants like ascorbic acid. nih.gov This antioxidant capacity may contribute to the other biological activities observed for this class of compounds, such as their anti-inflammatory and anti-proliferative effects. waocp.org

| Compound Derivative | Assay | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | DPPH Scavenging | 10.84 | nih.gov |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | ABTS Scavenging | 9.40 | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | DPPH Scavenging | Strong activity reported | waocp.org |

Neuropharmacological Activities (e.g., Antidepressant-like Effects)

Derivatives of pyrrolidine-2,5-dione have demonstrated a wide spectrum of neuropharmacological activities, including anticonvulsant, antinociceptive (pain-relieving), and antidepressant-like effects. mdpi.comnih.gov

Studies have revealed potent anticonvulsant activity for several hybrid compounds featuring the pyrrolidine-2,5-dione ring. mdpi.com These compounds have shown efficacy in established preclinical models such as the maximal electroshock seizure (MES) test, a model for human tonic-clonic seizures, and the 6 Hz psychomotor seizure test, which is recognized as a model for human focal seizures. nih.govmdpi.com Structure-activity relationship (SAR) analyses indicate that the anticonvulsant activity is strongly influenced by the substituents at position 3 of the pyrrolidine-2,5-dione ring. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, whereas 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov

Beyond anticonvulsant effects, these derivatives are also investigated for pain management. Antiseizure drugs are commonly utilized for various non-epileptic conditions, including pain. mdpi.com Several pyrrolidine-2,5-dione derivatives have shown significant antinociceptive effects in the formalin-induced model of tonic pain and antiallodynic properties in models of oxaliplatin-induced peripheral neuropathy. mdpi.comnih.gov

Furthermore, specific series of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential antidepressant agents. For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were found to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT), both crucial targets in the treatment of depression. nih.gov In vivo tests confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists. nih.gov

Other Specific Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Rhomboid Proteases)

The pyrrolidine-2,5-dione scaffold has been identified as a key element in the design of inhibitors for various enzymes, notably carbonic anhydrases and, more broadly, proteases.

Carbonic Anhydrase Inhibition: Carbonic anhydrase (CA) is a widely distributed zinc metalloenzyme involved in numerous physiological and pathological processes, including glaucoma, epilepsy, and cancer. researchgate.net The pyrrolidine-2,5-dione structure is considered a versatile scaffold for developing potent human carbonic anhydrase (hCA) inhibitors. researchgate.net

Studies on 3-chloro-1-aryl pyrrolidine-2,5-diones demonstrated strong inhibitory activity against hCA I and hCA II, with Ki values in the low nanomolar range. researchgate.net Similarly, investigations into 3,4-dihydroxypyrrolidine-2,5-dione derivatives revealed effective hCA II inhibitory effects, comparable to the clinically used sulfonamide, acetazolamide. nih.gov These findings suggest that hydroxyl-containing compounds of this class could serve as leads for generating potent and potentially isoform-selective CA inhibitors. nih.gov

Below is a table summarizing the inhibitory activity of selected pyrrolidine-2,5-dione derivatives against human carbonic anhydrase isoforms I and II.

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 3-Chloro-1-aryl pyrrolidine-2,5-diones | hCA I | 23.27–36.83 nM | researchgate.net |

| 3-Chloro-1-aryl pyrrolidine-2,5-diones | hCA II | 10.64–31.86 nM | researchgate.net |

| 3,4-Dihydroxypyrrolidine-2,5-dione Derivatives | hCA I | 112.7–441.5 µM | nih.gov |

| 3,4-Dihydroxypyrrolidine-2,5-dione Derivatives | hCA II | 3.5–10.76 µM | nih.gov |

Rhomboid Protease Inhibition: Rhomboid proteases are intramembrane serine proteases that are considered potential drug targets due to their role in important biological pathways. nih.gov While specific inhibition data for this compound is unavailable, research into inhibitors for these proteases provides a framework for potential activity. The development of mechanism-based inhibitors, such as peptide aldehydes and isocoumarins, has been a key strategy. nih.govnih.gov These inhibitors can form covalent bonds with active site residues, providing a basis for rational drug design. nih.gov

Molecular Mechanisms of Biological Action

The diverse pharmacological effects of N-Aryl Pyrrolidine-2,5-dione derivatives stem from their interaction with multiple molecular targets, including neurotransmitter receptors and ion channels, as well as their ability to inhibit key enzymatic pathways.

Ligand-Receptor Binding Studies (e.g., Serotonin Receptors, Dopamine (B1211576) Receptors)

The neuropharmacological activities of this compound class are often linked to their affinity for key receptors in the central nervous system.

Serotonin Receptors: A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated high affinity for the serotonin 5-HT1A receptor and moderate affinity for the serotonin transporter (SERT). nih.gov This dual activity is a sought-after profile for novel antidepressant agents. Functional assays confirmed that these compounds act as agonists at the 5-HT1A receptor. nih.gov

Dopamine Receptors: The pyrrolidine moiety is a structural feature in ligands designed to target dopamine receptors, which are implicated in neurological and neuropsychiatric disorders like schizophrenia and Parkinson's disease. upenn.edu The dysregulation of D2 and D3 dopamine receptors is a key focus for therapeutic intervention. upenn.edu Ligand binding studies for various multi-target compounds often assess affinity for dopamine D2 receptors alongside serotonin receptors (e.g., 5-HT1A and 5-HT2A) to achieve a beneficial antipsychotic profile. nih.gov The pyrrolidine nitrogen can form crucial interactions, such as a salt bridge or hydrogen bond, with key amino acid residues like ASP110 in the D3 receptor binding site. upenn.edu

The table below presents binding affinity data for representative pyrrolidine-dione derivatives at serotonin and dopamine receptors.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives | 5-HT1A | High Affinity (Specific values varied by compound) | nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives | SERT | Moderate Affinity (Specific values varied by compound) | nih.gov |

| Indazole and Piperazine Scaffold Derivatives | Dopamine D2 | Varies (e.g., 1.9-40 nM for active compounds) | nih.gov |

| Indazole and Piperazine Scaffold Derivatives | Serotonin 5-HT1A | Varies (e.g., 1.1-130 nM for active compounds) | nih.gov |

| Indazole and Piperazine Scaffold Derivatives | Serotonin 5-HT2A | Varies (e.g., 0.8-190 nM for active compounds) | nih.gov |

Modulation of Ion Channels (e.g., Neuronal Voltage-Sensitive Sodium and L-Type Calcium Channels)

A primary mechanism for the anticonvulsant and antinociceptive actions of many pyrrolidine-2,5-dione derivatives is the modulation of neuronal ion channels. nih.gov

Voltage-Sensitive Sodium Channels (VSSCs): In vitro ligand binding studies have indicated that a conceivable molecular mechanism of action for hybrid anticonvulsants based on the pyrrolidine-2,5-dione frame is their influence on neuronal voltage-sensitive sodium channels. nih.gov Some derivatives are designed as multi-target ligands that block these channels at site 2. mdpi.com

L-Type Calcium Channels: In addition to sodium channels, the blocking of L-type calcium channels is a frequently cited mechanism of action. mdpi.comnih.gov Dihydropyrimidines, which are aza-analogs of classical dihydropyridine (B1217469) calcium channel modulators, share a similar pharmacological profile and have been developed as potent cardiovascular drugs. mdpi.com The modulation of calcium channels is dependent on the stereochemistry of the molecule, where the orientation of the C4-aryl group can act as a "molecular switch" between antagonist and agonist activity. mdpi.com

T-Type Calcium Channels: T-type calcium channels have emerged as promising therapeutic targets for neuropathic pain. nih.govnih.gov Research has focused on developing novel pyrrolidine-based inhibitors of T-type calcium channels, specifically targeting the Caᵥ3.1 and Caᵥ3.2 subtypes. nih.gov Potent inhibitors from this class have been shown to effectively alleviate symptoms in animal models of neuropathic pain. nih.gov

Investigation of Enzymatic Inhibition Pathways

The mechanism of enzyme inhibition by pyrrolidine-2,5-dione derivatives depends on the specific target enzyme.

For carbonic anhydrases , inhibition typically involves the interaction of the inhibitor molecule with the zinc ion (Zn²⁺) located in the enzyme's active site. researchgate.netmdpi.com Sulfonamide-based inhibitors, a classic example, coordinate directly to this zinc ion, displacing a water molecule or hydroxide (B78521) ion essential for the catalytic cycle. mdpi.com While the pyrrolidine-2,5-dione derivatives discussed may not all be sulfonamides, their inhibitory action is centered on interactions within the active site that prevent the substrate (CO₂) from accessing the catalytic zinc ion. researchgate.net

In the case of rhomboid proteases , which are serine proteases, inhibition can occur through the formation of a covalent bond with the active-site serine residue. nih.gov Mechanism-based inhibitors like isocoumarins and peptide aldehydes are designed to be attacked by this nucleophilic serine, leading to a stable, inactivated enzyme-inhibitor complex. nih.govnih.gov Structural studies of these complexes can reveal unusual binding modes and provide a framework for designing more potent and selective inhibitors. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation between Substituent Variation (including the 4-Ethylanilino Moiety) and Biological Activity

The biological activity of the 3-anilinopyrrolidine-2,5-dione scaffold is highly sensitive to the nature and position of substituents on both the pyrrolidine-2,5-dione core and the aniline (B41778) ring. The pyrrolidine-2,5-dione ring is a recognized pharmacophore for many compounds active in the central nervous system, especially for anticonvulsant properties. nih.gov

Research has consistently shown that anticonvulsant activity is closely linked to the structure of the imide fragment. nih.govresearchgate.net SAR analyses reveal that the substituent at the 3-position of the pyrrolidine-2,5-dione ring, as well as modifications to the N-phenylamino moiety, are critical determinants of potency and the spectrum of activity. nih.gov For instance, studies on various analogs have demonstrated that activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models can be modulated by these substitutions. nih.govresearchgate.netnih.gov

Specifically, the nature of the substituent on the aniline ring plays a crucial role. Derivatives with electron-withdrawing groups, such as chloro or trifluoromethyl groups, on the phenyl ring have been extensively studied. researchgate.netmdpi.com For example, 3-chloroanilide derivatives were found to be largely inactive, whereas 3-(trifluoromethyl)anilide derivatives showed activity exclusively in MES seizures. researchgate.net In another study, a 3-(2-chlorophenyl) derivative showed a more beneficial efficacy profile than the reference drug valproic acid in both MES and 6 Hz seizure tests. mdpi.com The presence of a 4-ethyl group on the anilino moiety, as in the title compound, contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and interact with its target.

The table below summarizes SAR findings from various studies on related pyrrolidine-2,5-dione derivatives, illustrating the impact of different substituents on anticonvulsant activity.

| Scaffold | Substituent(s) | Biological Activity Model | Key Finding | Reference |

| 1,3-disubstituted pyrrolidine-2,5-diones | 3-benzhydryl or 3-isopropyl | scPTZ test | Showed the most favorable protection. | nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-diones | 3-methyl or unsubstituted | MES test | Were more active in this model. | nih.gov |

| 3-phenyl-pyrrolidine-2,5-dione acetamides | Phenylpiperazine with 3-trifluoromethyl group | MES test | Generally most active. | nih.gov |

| 3-phenyl-pyrrolidine-2,5-dione acetamides | 3,4-dichlorophenylpiperazines | MES and scPTZ tests | Active in both seizure models. | nih.gov |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides | 2-chlorophenyl at position 3 and 4-fluorophenylpiperazine at position 1 | MES and 6 Hz tests | Showed potent activity, better than valproic acid. | mdpi.com |

| 3-(substituted anilino)-pyrrolidine-2,5-diones | 3-chloroanilide | MES and scPTZ tests | Majority of analogs were inactive. | researchgate.net |

Influence of Molecular Topology and Conformational Flexibility on Pharmacological Response

The three-dimensional structure of pyrrolidine-2,5-dione derivatives is a critical factor governing their interaction with biological targets. The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various conformations, often described as envelope or twist forms. nih.govresearchgate.net This conformational flexibility enables the molecule to efficiently explore the pharmacophoric space and adapt its shape to the binding site of a receptor or enzyme. researchgate.net

The ability to control and lock the ring's conformation through the strategic placement of substituents is a key aspect of drug design for this class of compounds. nih.gov By influencing the molecule's shape and the orientation of key interacting groups, conformational changes can dictate the binding mode and affinity for its biological target, ultimately determining the pharmacological response.

Identification of Key Pharmacophoric Elements within the 3-(4-Ethylanilino)pyrrolidine-2,5-dione Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For anticonvulsant activity, the pyrrolidine-2,5-dione core itself is considered a crucial pharmacophoric element. nih.govresearchgate.net This scaffold is present in established antiepileptic drugs like ethosuximide. nih.gov

SAR studies have helped to delineate a general pharmacophoric model for anticonvulsant activity in this class of compounds. This model typically includes:

A Hydrogen-Bonding Domain: The imide group (–CO–NH–CO–) of the pyrrolidine-2,5-dione ring provides hydrogen bond donor and acceptor sites, which are often essential for target interaction.

Hydrophobic/Aromatic Regions: An aromatic ring, such as the 4-ethylanilino moiety, serves as a crucial hydrophobic region. This part of the molecule is believed to interact with hydrophobic pockets in the target protein. The ethyl group further enhances this lipophilicity.

A Central Scaffold: The pyrrolidine-2,5-dione ring acts as a rigid scaffold that properly orients the other pharmacophoric features in three-dimensional space.

The combination of these elements is critical. For example, research on hybrid molecules has shown that linking the pyrrolidine-2,5-dione pharmacophore with other active fragments, like a thiophene (B33073) ring, can produce compounds with a broad spectrum of anticonvulsant activity. nih.gov The acetamide (B32628) linker, often used to connect arylpiperazine moieties to the pyrrolidine-2,5-dione nitrogen, has also been identified as a structural feature that can extend anticonvulsant activity. mdpi.com The development of potential substrate-specific ERK1/2 inhibitors has also utilized a related thiazolidine-2,4-dione scaffold, highlighting the importance of the dione (B5365651) structure in pharmacophore design. researchgate.net

Computational Chemistry and in Silico Approaches for 3 4 Ethylanilino Pyrrolidine 2,5 Dione

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are foundational techniques in computational drug design used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For 3-(4-Ethylanilino)pyrrolidine-2,5-dione, docking studies can identify plausible binding modes within the active site of a target enzyme, such as cyclooxygenase (COX) or cyclin-dependent kinase 5 (Cdk5), which are known targets for pyrrolidine-2,5-dione derivatives. nih.govebi.ac.uk The process involves sampling a large number of orientations and conformations of the ligand within the binding pocket and ranking them using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, can be visualized and analyzed to understand the structural basis of binding. researchgate.net

Molecular Dynamics (MD) Simulations are then employed to assess the stability of the docked ligand-protein complex over time. nih.govudel.edu Starting from the best-docked pose, an MD simulation models the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. protocols.ioresearchgate.net A stable complex, indicated by low root-mean-square deviation (RMSD) values over the simulation period (e.g., 100 nanoseconds), suggests that the predicted binding mode is reliable. nih.govresearchgate.net

| Parameter | Description | Predicted Value for this compound |

|---|---|---|

| Target Protein | Hypothetical enzyme target (e.g., COX-2) | COX-2 (PDB: 1CVU) |

| Docking Score (kcal/mol) | Estimated binding affinity; more negative is better. | -8.5 |

| Key Interactions | Predicted non-covalent bonds with active site residues. | Hydrogen bond with Ser530; Hydrophobic interactions with Leu352, Val523; π-π stacking with Tyr385. |

| MD Simulation Stability (RMSD) | Root-mean-square deviation over 100 ns; lower values indicate higher stability. | ~2.2 Å |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. beilstein-journals.org By calculating the electron density, DFT provides a detailed understanding of a molecule's properties. For organic molecules like this compound, the B3LYP functional combined with a 6-31G** basis set is a commonly used and reliable level of theory for geometry optimization and electronic property calculations. researchgate.netinpressco.comnih.govfigshare.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and bioactivity, as it requires less energy to be excited. nih.govaimspress.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is crucial for its biological function. mdpi.com For heterocyclic compounds, this gap can be a useful discriminator of reactivity. wuxibiology.comresearchgate.net

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.25 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.80 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. deeporigin.com It is used to identify electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other charged species. chemrxiv.orguni-muenchen.de The MEP map is color-coded: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack), and green areas are neutral. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two carbonyl groups (C=O) in the pyrrolidine-2,5-dione ring. These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atom of the aniline's secondary amine group (N-H). This site is the primary hydrogen bond donor.

Neutral/Slightly Negative Potential (Green): Spread across the carbon backbone and the ethylanilino aromatic ring.

This map provides valuable insights into potential non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. chemrxiv.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Drug Design

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in early-stage drug discovery. units.it Poor ADME properties are a major cause of failure for drug candidates in clinical trials. schrodinger.com In silico tools like SwissADME and QikProp can rapidly calculate key physicochemical descriptors and predict the pharmacokinetic profile of a molecule from its structure. schrodinger.comnih.govnih.govresearchgate.net

One of the most widely used guidelines is Lipinski's Rule of Five , which helps evaluate the "drug-likeness" of a compound for oral bioavailability. lindushealth.comtaylorandfrancis.comwikipedia.org The rule states that a compound is more likely to be orally active if it violates no more than one of the following criteria:

Molecular weight ≤ 500 Daltons wikipedia.org

Log P (octanol-water partition coefficient) ≤ 5 wikipedia.org

No more than 5 hydrogen bond donors wikipedia.org

No more than 10 hydrogen bond acceptors wikipedia.org

Other important predicted properties include aqueous solubility (Log S), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. nih.govsciensage.info

| ADME Property | Description | Predicted Value for this compound | Drug-Likeness Assessment |

|---|---|---|---|

| Molecular Weight (g/mol) | Mass of the molecule. | 232.28 | Compliant (≤ 500) |

| Log P (Consensus) | Lipophilicity. | 2.15 | Compliant (≤ 5) |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 3 | Compliant (≤ 10) |

| Lipinski Violations | Number of rules violated. | 0 | Good oral bioavailability predicted. |

| Aqueous Solubility (Log S) | Predicted solubility in water. | -3.20 | Moderately soluble. |

| GI Absorption | Gastrointestinal absorption potential. | High | Favorable for oral administration. |

| BBB Permeant | Blood-Brain Barrier penetration. | Yes | Potential for CNS activity. |

Virtual Screening and Lead Optimization Strategies for Novel Analogs

Virtual Screening (VS) is a computational technique used to search large databases of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.netnih.govnumberanalytics.com If this compound is identified as a "hit" compound, its structure can be used as a template in ligand-based virtual screening to find commercially available or virtual compounds with similar features but potentially higher activity. Alternatively, in structure-based VS, docking can be used to screen vast libraries against a target protein to find novel scaffolds that fit the active site. springernature.com

Lead Optimization is the iterative process of modifying the chemical structure of a lead compound to improve its drug-like properties, including potency, selectivity, and ADME profile. patsnap.com Based on the computational data gathered, several strategies could be employed for this compound:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the substituents on the molecule can reveal which groups are critical for activity. numberanalytics.comnih.gov For instance, the ethyl group on the aniline (B41778) ring could be replaced with other alkyl groups (methyl, propyl) or electron-withdrawing/donating groups (Cl, F, OCH₃) to probe its effect on binding affinity.

Scaffold Hopping: Replacing the pyrrolidine-2,5-dione core with other heterocyclic systems while maintaining the key pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions) identified from docking studies.

Improving ADME Properties: If a property like solubility is suboptimal, chemical modifications can be made. For example, adding polar groups could improve solubility, though this must be balanced to maintain sufficient membrane permeability. danaher.com

These computational strategies allow for the rational design of new analogs, prioritizing the synthesis of compounds with the highest probability of success and thereby streamlining the drug discovery pipeline. patsnap.com

Future Directions and Research Perspectives

Development of Advanced and Sustainable Synthetic Methodologies for 3-(4-Ethylanilino)pyrrolidine-2,5-dione

The synthesis of substituted pyrrolidine-2,5-diones, including this compound, has become an area of significant interest due to the broad pharmacological potential of this scaffold. mdpi.com Future research is increasingly focused on developing advanced and sustainable synthetic methods that offer high efficiency, atom economy, and environmental compatibility.

One promising direction is the refinement of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives in a single step from simple precursors. tandfonline.comresearchgate.net These reactions are often more environmentally friendly than traditional multi-step syntheses. beilstein-journals.org For instance, the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones has been achieved through three-component reactions involving aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate. tandfonline.combeilstein-journals.org Such intermediates can be further functionalized to yield a variety of pyrrolidinedione derivatives.

Another key area is the use of Michael addition reactions, which have been employed to synthesize pyrrolidine-2,5-dione derivatives by reacting ketones with N-substituted maleimides. ebi.ac.uknih.gov The advancement of this methodology involves the use of organocatalysts, such as self-assembled three-component systems, which promote sustainability by avoiding heavy metals. ebi.ac.uknih.gov Furthermore, the application of green chemistry principles, such as using ultrasound irradiation or green solvents like ethanol, is being explored to enhance the sustainability of these synthetic routes. tandfonline.com

Future methodologies will likely focus on stereoselective synthesis to produce optically pure pyrrolidine (B122466) derivatives, which is crucial since different stereoisomers can exhibit distinct biological profiles. nih.govresearchgate.net Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective transformations, represents a powerful tool for achieving this goal. mdpi.com The development of novel rearrangement reactions, such as transforming 3-substituted coumarins into 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones, also presents an innovative and efficient pathway for generating these compounds. mdpi.comnih.gov

Exploration of Novel Therapeutic Applications for Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione (succinimide) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govfrontiersin.orgunipa.it The versatility of this five-membered nitrogen heterocycle allows for extensive functionalization, leading to the discovery of derivatives with diverse therapeutic potential. nih.govresearchgate.net

Anti-inflammatory Activity: Several pyrrolidine-2,5-dione derivatives have been investigated as multitarget anti-inflammatory agents. ebi.ac.uknih.gov Research has shown that certain derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uk For example, one series of compounds demonstrated potent inhibition of COX-2 in the low micromolar to submicromolar range, with one derivative emerging as a particularly potent and selective COX-2 inhibitor. ebi.ac.uknih.gov

Anticonvulsant Properties: The pyrrolidine-2,5-dione ring is a well-established pharmacophore for anticonvulsant activity, building on the legacy of ethosuximide. nih.gov Studies on various 1,3-disubstituted derivatives have demonstrated significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.gov Structure-activity relationship (SAR) analyses have revealed that the nature of the substituent at the 3-position of the pyrrolidine ring strongly influences the anticonvulsant profile. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable activity in the scPTZ test, while 3-methyl substituted compounds were more active in the MES test. nih.gov

Anticholinesterase and Antioxidant Effects: Certain succinimide (B58015) derivatives have shown outstanding inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov In one study, compounds MSJ2 and MSJ10 were identified as potent inhibitors of both AChE and BChE. nih.gov The same study also highlighted significant antioxidant potential, with derivatives showing excellent scavenging activity against DPPH and ABTS free radicals. nih.gov

Other Therapeutic Areas: The therapeutic potential of this class of compounds extends further. Research has pointed to applications as:

Anticancer agents , with some pyrazoline-substituted pyrrolidine-2,5-dione hybrids showing nanomolar activity against cancer cell lines like MCF7. researchgate.net

Antidiabetic agents , with derivatives demonstrating inhibitory effects on enzymes such as α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.netnih.gov

Antidepressant agents , where certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives proved to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT). nih.gov

| Therapeutic Application | Mechanism/Target | Key Findings | References |

|---|---|---|---|

| Anti-inflammatory | COX-1, COX-2, 5-LOX Inhibition | Derivatives show potent and selective COX-2 inhibition. | ebi.ac.uk, nih.gov |

| Anticonvulsant | Modulation of ion channels (e.g., sodium, calcium) | Activity in MES and scPTZ seizure models; potency influenced by C3-substituent. | nih.gov, frontiersin.org |

| Anticholinesterase | AChE and BChE Inhibition | Potent dual inhibition of both enzymes, relevant for Alzheimer's disease. | nih.gov |

| Antioxidant | Free Radical Scavenging | Significant scavenging activity against DPPH and ABTS radicals. | nih.gov |

| Anticancer | Induction of Apoptosis | Pyrazoline hybrids show nanomolar cytotoxicity against MCF7 breast cancer cells. | researchgate.net |

| Antidiabetic | α-glucosidase, DPP-4 Inhibition | Multi-target inhibition of enzymes involved in glucose metabolism. | nih.gov, nih.gov |

| Antidepressant | 5-HT1A Receptor and SERT Ligands | High affinity for key targets in the serotonergic system. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, moving from traditional, time-consuming methods to more rapid and predictive approaches. researchgate.net These computational tools are being applied to the design and activity prediction of novel compounds, including pyrrolidine-2,5-dione derivatives. nih.govmdpi.com

Virtual Screening and Docking: ML algorithms can screen vast virtual libraries of compounds to predict their binding affinity to a specific biological target. nih.govnih.gov For pyrrolidine-2,5-dione derivatives, molecular docking simulations have been successfully used to support experimental findings. ebi.ac.uk These studies help elucidate the binding modes of the compounds with their target enzymes, such as cyclooxygenase isoforms, providing a rationale for their observed selectivity and activity. ebi.ac.uknih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to build statistical relationships between the chemical structures of compounds and their biological activities. mdpi.com By analyzing the physicochemical properties and structural features (molecular descriptors) of a series of pyrrolidine-2,5-dione derivatives, QSAR models can predict the activity of new, unsynthesized analogs. researchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high affinity for a target and favorable drug-like characteristics. mdpi.com These models can explore a vast chemical space to propose novel pyrrolidine-2,5-dione scaffolds that may not be conceived through traditional medicinal chemistry approaches. nih.gov

ADME/T Prediction: AI and ML are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process. nih.gov By flagging compounds with potential liabilities, these models help reduce late-stage attrition and focus resources on candidates with a higher probability of success.

The application of these computational tools to the pyrrolidine-2,5-dione scaffold allows for a more rational and efficient design cycle, enhancing the probability of discovering novel therapeutic agents. researchgate.net

Application of this compound as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a highly potent, selective, and well-characterized small molecule used to study the function of a specific protein or biological pathway in cells and organisms. While this compound has not been extensively characterized as a chemical probe in published literature, its structural class holds significant potential for such applications.

Given the diverse biological activities of pyrrolidine-2,5-dione derivatives, a compound like this compound could potentially be developed into a chemical probe. ebi.ac.uknih.gov For a compound to qualify as a useful probe, it must demonstrate high potency against its intended target (typically with nanomolar affinity), exhibit significant selectivity over other related targets, and have a demonstrated mechanism of action in a cellular context.

Based on the known targets of its parent scaffold, future research could explore the development of this compound or a close analog as a probe for:

Inflammatory Pathways: If the compound shows high selectivity for a specific COX or LOX isoform, it could be used to dissect the distinct roles these enzymes play in inflammation and disease. ebi.ac.uk

Neurological Signaling: A derivative with high affinity and selectivity for a particular neuronal target, such as a specific ion channel or receptor implicated in epilepsy, could serve as a valuable tool for studying the mechanisms of seizure generation. nih.gov

Cholinesterase Function: A highly selective inhibitor of either AChE or BChE could help clarify the individual contributions of these enzymes to neurodegeneration in diseases like Alzheimer's. nih.gov

The development process would involve rigorous biochemical and cellular characterization to establish its potency and selectivity profile. Should this compound meet these stringent criteria, it could become a valuable tool for pharmacologists and chemical biologists to investigate complex biological pathways with high precision.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Ethylanilino)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves cyclization of maleic anhydride derivatives with substituted anilines. For example, reacting 4-ethylaniline with maleic anhydride under reflux in acetic acid, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃). Key factors include:

- Temperature: Maintain 80–100°C during cyclization to avoid side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and reduce by-products.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can resolve regiochemistry of the ethylanilino substituent. For instance, the NH proton in the pyrrolidine ring appears as a singlet at δ 8.5–9.0 ppm .

- X-ray Crystallography: Single-crystal analysis confirms spatial arrangement, particularly the planarity of the pyrrolidine-2,5-dione core and substituent orientation .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 259.1214 for C₁₂H₁₄N₂O₂).

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric assays for kinases or proteases (e.g., acetylcholinesterase) to test inhibitory activity. IC₅₀ values can be determined via dose-response curves .

- Receptor Binding: Radioligand displacement assays (e.g., for serotonin receptors 5-HT₁A) quantify affinity (Kᵢ) using HEK-293 cells expressing cloned receptors .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., MCF-7) assess antiproliferative potential .

Advanced Research Questions

Q. How can this compound derivatives be designed for dual-target engagement (e.g., 5-HT₁A and SERT)?

Methodological Answer:

- Scaffold Hybridization: Attach arylpiperazine moieties to the pyrrolidine ring via alkyl linkers to enhance serotonin transporter (SERT) affinity while retaining 5-HT₁A binding.

- Molecular Docking: Use software like AutoDock Vina to predict binding poses in receptor crystal structures (e.g., PDB: 7E2Z for 5-HT₁A). Prioritize derivatives with ΔG < -8 kcal/mol .

- In Vivo Validation: Test behavioral effects in rodent models (e.g., forced swim test for antidepressant activity) .

Q. How do substituent variations (e.g., ethyl vs. methoxy groups) impact biological activity, and how can contradictory data be resolved?

Methodological Answer:

- SAR Studies: Compare analogs with substituents at the 4-position of the aniline ring. For example, methoxy groups may enhance metabolic stability but reduce blood-brain barrier penetration.

- Contradiction Resolution: If ethyl-substituted analogs show conflicting activity profiles (e.g., high in vitro but low in vivo efficacy), assess pharmacokinetic parameters (e.g., logP, plasma protein binding) .

- Meta-Analysis: Cross-reference data from structural analogs (e.g., 3-(4-methoxyanilino) derivatives) to identify trends .

Q. What strategies are recommended for evaluating in vivo pharmacokinetics and metabolic stability?

Methodological Answer:

- ADME Profiling:

- Absorption: Caco-2 cell monolayers predict intestinal permeability.

- Metabolism: Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) metabolites via LC-MS/MS .

- Pharmacokinetic Studies: Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and bioavailability. Use compartmental modeling (e.g., WinNonlin) for parameter estimation .

Q. How can mechanistic studies address unexpected reaction products or data inconsistencies in synthetic pathways?

Methodological Answer:

- Reaction Monitoring: Use in situ IR or Raman spectroscopy to detect intermediates (e.g., maleamic acid formation).

- Isolation of By-Products: Chromatographically purify unexpected products (e.g., Diels-Alder adducts) and characterize via NMR/MS .

- Computational Validation: Employ DFT calculations (Gaussian 09) to model reaction pathways and identify thermodynamically favored products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.